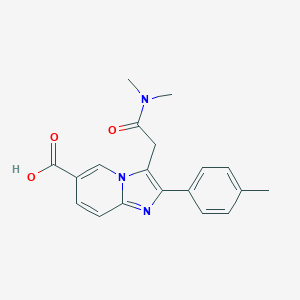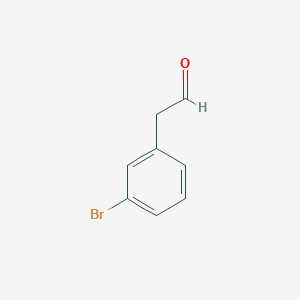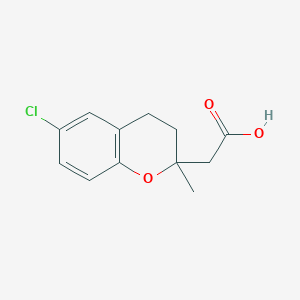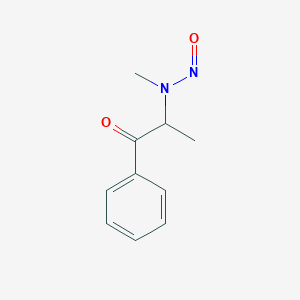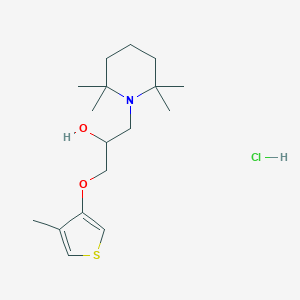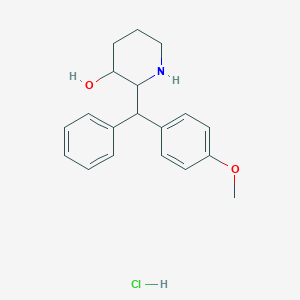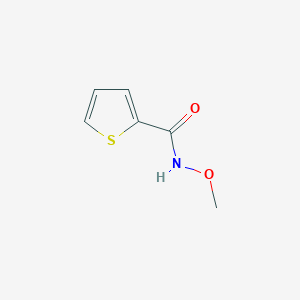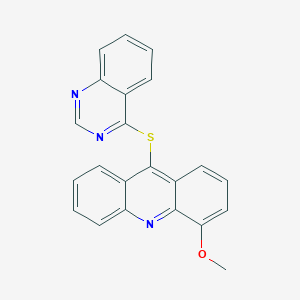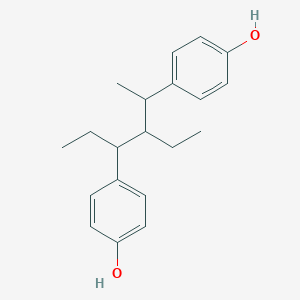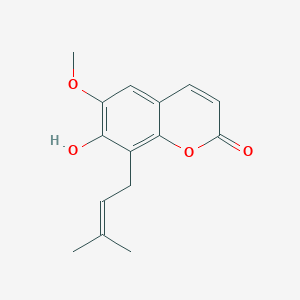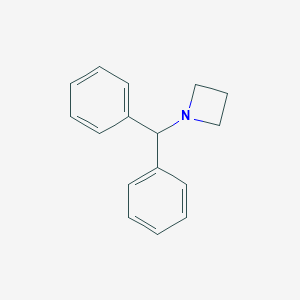
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-, also known as MeJA, is a naturally occurring plant hormone that belongs to the jasmonate family. It plays a crucial role in regulating plant growth and development, as well as in response to various environmental stresses. MeJA has been extensively studied in recent years due to its potential applications in agriculture, biotechnology, and medicine.
Mechanism Of Action
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- exerts its effects through a complex signaling pathway that involves the activation of various genes and proteins. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- binds to a receptor protein, which then activates a cascade of downstream signaling molecules, leading to the activation of specific genes. These genes are involved in various physiological processes, such as plant defense, growth, and development.
Biochemical And Physiological Effects
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been shown to have various biochemical and physiological effects on plants and animals. In plants, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can induce the production of secondary metabolites, such as alkaloids, terpenoids, and flavonoids. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can also regulate plant growth and development, including seed germination, root growth, and flowering. In animals, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been shown to have anti-inflammatory and anticancer effects.
Advantages And Limitations For Lab Experiments
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has several advantages as a tool for scientific research. It is a naturally occurring compound that is readily available and easy to synthesize. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- is also relatively stable and has a long shelf-life. However, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has some limitations for lab experiments. It can be difficult to control the concentration and timing of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- treatments, which can affect the reproducibility of results. Moreover, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can have pleiotropic effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-. One area of research is the identification of novel targets and pathways that are regulated by 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-. Another area of research is the development of new methods for the synthesis and purification of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-. Furthermore, there is a need for more studies on the effects of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- on different plant and animal species, as well as on the potential applications of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- in biotechnology and medicine.
Conclusion
In conclusion, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- is a naturally occurring plant hormone that has important applications in scientific research. It can be synthesized by various methods and has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- exerts its effects through a complex signaling pathway and has various biochemical and physiological effects on plants and animals. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for research on 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-, including the identification of novel targets and pathways, the development of new synthesis methods, and the exploration of its potential applications in biotechnology and medicine.
Synthesis Methods
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can be synthesized by various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the use of chemical reagents to produce 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- from starting materials. Microbial fermentation utilizes microorganisms, such as fungi and bacteria, to produce 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- through metabolic pathways. Plant extraction involves the isolation of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- from plant tissues, such as leaves, stems, and roots.
Scientific Research Applications
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been widely studied for its various applications in scientific research. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can also induce plant defense responses against insect herbivores and pathogens. Moreover, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been used as a tool to study plant signaling pathways and gene expression.
properties
CAS RN |
106287-90-5 |
|---|---|
Product Name |
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- |
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1-phenacylindol-3-yl)acetic acid |
InChI |
InChI=1S/C20H19NO4/c1-13-16(11-20(23)24)17-10-15(25-2)8-9-18(17)21(13)12-19(22)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,23,24) |
InChI Key |
VHLOZYACBUHUAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Other CAS RN |
106287-90-5 |
synonyms |
2-(5-methoxy-2-methyl-1-phenacyl-indol-3-yl)acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



